1-(benzylsulfonyl)-2-methyl-1H-benzimidazole
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Overview
Description
1-(BENZYLSULFONYL)-2-METHYL-1H-1,3-BENZIMIDAZOLE is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences. The addition of a benzylsulfonyl group to the benzimidazole core enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(BENZYLSULFONYL)-2-METHYL-1H-1,3-BENZIMIDAZOLE can be synthesized through several methods. One common route involves the reaction of 2-methyl-1H-benzimidazole with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2-Methyl-1H-benzimidazole+Benzylsulfonyl chloride→1-(Benzylsulfonyl)-2-methyl-1H-1,3-benzimidazole
Industrial Production Methods: Industrial production of 1-(BENZYLSULFONYL)-2-METHYL-1H-1,3-BENZIMIDAZOLE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(BENZYLSULFONYL)-2-METHYL-1H-1,3-BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
1-(BENZYLSULFONYL)-2-METHYL-1H-1,3-BENZIMIDAZOLE has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(BENZYLSULFONYL)-2-METHYL-1H-1,3-BENZIMIDAZOLE varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity. The benzylsulfonyl group can enhance binding affinity and specificity to molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
- 1-(Phenylsulfonyl)-2-methyl-1H-1,3-benzimidazole
- 1-(Methylsulfonyl)-2-methyl-1H-1,3-benzimidazole
- 1-(Benzylsulfonyl)-1H-1,3-benzimidazole
Comparison: 1-(BENZYLSULFONYL)-2-METHYL-1H-1,3-BENZIMIDAZOLE is unique due to the presence of both the benzylsulfonyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a distinct compound for specific applications.
Properties
Molecular Formula |
C15H14N2O2S |
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Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-benzylsulfonyl-2-methylbenzimidazole |
InChI |
InChI=1S/C15H14N2O2S/c1-12-16-14-9-5-6-10-15(14)17(12)20(18,19)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
ODCPVBYPCYJMPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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